5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide
Description
This compound is a heterocyclic small molecule featuring a 1,2-oxazole core substituted with a 2-methyl-2,3-dihydrobenzofuran moiety at the 5-position and a piperidin-1-ylsulfonylphenyl carboxamide group at the 3-position. Its synthesis likely involves multi-step reactions, including cyclization to form the oxazole ring and coupling strategies to introduce the sulfonamide-linked piperidine group .
Properties
CAS No. |
912906-93-5 |
|---|---|
Molecular Formula |
C24H25N3O5S |
Molecular Weight |
467.5 g/mol |
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-(4-piperidin-1-ylsulfonylphenyl)-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C24H25N3O5S/c1-16-13-18-14-17(5-10-22(18)31-16)23-15-21(26-32-23)24(28)25-19-6-8-20(9-7-19)33(29,30)27-11-3-2-4-12-27/h5-10,14-16H,2-4,11-13H2,1H3,(H,25,28) |
InChI Key |
PVJDOAXNKNFPBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via an intramolecular Friedel-Crafts reaction, which is catalyzed by phosphoric acid.
Introduction of the Piperidine Sulfonyl Group: This step involves the sulfonylation of a piperidine derivative, which can be achieved using reagents such as sulfonyl chlorides under basic conditions.
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Sulfonyl chlorides, bases like sodium hydroxide
Major Products
Oxidation: Formation of benzofuran-2-carboxylic acid derivatives
Reduction: Formation of reduced oxazole derivatives
Substitution: Formation of various substituted piperidine derivatives
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to this oxazole derivative exhibit promising anticancer properties. For instance, studies have demonstrated that derivatives containing the oxazole ring can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including DNA damage and cell cycle arrest .
Case Study:
A study focused on oxazole derivatives showed that certain compounds effectively reduced cell viability in glioblastoma cell lines, suggesting potential for further development as anticancer agents .
Antidiabetic Effects
The compound has also been evaluated for its antidiabetic properties. In vivo studies using models such as Drosophila melanogaster have indicated that related compounds can significantly lower glucose levels, making them candidates for diabetes management .
Case Study:
In one study, specific oxazole derivatives were tested for their ability to regulate glucose levels in genetically modified diabetic models, yielding positive results that warrant further investigation into their mechanisms of action .
Antimicrobial Activity
The presence of multiple functional groups in the structure enhances its potential as an antimicrobial agent. Research has shown that derivatives with similar frameworks exhibit activity against both Gram-positive and Gram-negative bacteria .
Case Study:
A series of synthesized compounds based on oxadiazole structures demonstrated significant antibacterial activity against various bacterial strains, indicating the potential for developing new antibiotics based on this scaffold .
Pharmacological Insights
The pharmacological profile of the compound suggests it may interact with several biological targets. The piperidine sulfonamide group is known to enhance solubility and bioavailability, which is crucial for therapeutic efficacy.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include cyclization reactions to form the oxazole ring and subsequent modifications to introduce the benzofuran and piperidine moieties.
| Synthesis Step | Description |
|---|---|
| Step 1 | Formation of the benzofuran core through cyclization reactions involving substituted phenols. |
| Step 2 | Synthesis of the oxazole ring via condensation reactions with appropriate carboxylic acids or derivatives. |
| Step 3 | Introduction of the piperidine sulfonamide group through nucleophilic substitution reactions. |
Mechanism of Action
The mechanism of action of 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran ring may interact with hydrophobic pockets, while the piperidine sulfonyl group could form hydrogen bonds with amino acid residues . The oxazole ring may participate in π-π stacking interactions, contributing to the compound’s overall binding affinity .
Comparison with Similar Compounds
Key Observations :
- The target compound’s piperidin-1-ylsulfonyl group differentiates it from analogs like 1152424-34-4, which uses a piperidin-4-yloxy linkage.
- The 2-methyl-dihydrobenzofuran substituent may confer conformational rigidity, reducing entropy loss upon binding compared to flexible substituents (e.g., acrylic ester in 1151808-23-9) .
Hypothetical Pharmacological and Physicochemical Comparisons
While direct pharmacological data for the target compound are unavailable in the provided evidence, inferences can be drawn from structural analogs:
- Lipophilicity : The dihydrobenzofuran and piperidine sulfonamide likely increase logP compared to 1151808-23-9 (which has polar acrylate and hydroxypropoxy groups). Higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.
- Metabolic Stability : The trifluoromethyl group in 1152424-34-4 is resistant to oxidative metabolism, whereas the target compound’s methyl group on dihydrobenzofuran may be susceptible to CYP450-mediated oxidation.
Biological Activity
The compound 5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1,2-oxazole-3-carboxamide has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to review the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a benzofuran moiety and a piperidine sulfonamide group, which contribute to its biological properties. The molecular formula is , with a molecular weight of approximately 440.52 g/mol. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 440.52 g/mol |
| LogP (partition coefficient) | 4.19 |
| Polar Surface Area (Ų) | 86 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Anticancer Potential
The oxazole moiety in the compound has been associated with anticancer properties. Research indicates that oxazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells . In vitro studies have shown that compounds with similar frameworks can effectively target cancer cell lines, suggesting that the compound may possess cytotoxic effects worthy of further investigation.
Neurological Effects
The piperidine sulfonamide component may confer neuroprotective benefits. Compounds containing piperidine rings have been studied for their potential in treating neurological disorders due to their ability to modulate neurotransmitter systems . This aspect warrants exploration regarding the compound's efficacy in neuroprotection or as a treatment for conditions like anxiety or depression.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
- A series of benzofuran derivatives were tested for antimicrobial activity against clinical strains.
- Results showed significant inhibition of bacterial growth with minimum inhibitory concentration (MIC) values ranging from 12.5 to 50 μg/mL against MRSA strains.
- The study highlighted structural features that enhance activity, suggesting similar modifications could be effective for our compound .
-
Cytotoxicity Assessment :
- A study evaluated the cytotoxic effects of various oxazole derivatives on cancer cell lines.
- The findings indicated that certain substitutions on the oxazole ring increased potency against breast and lung cancer cells.
- The compound's structure suggests it could be optimized for enhanced anticancer activity .
- Neuropharmacological Investigation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
